Superior In Vitro Potency of Murepavadin TFA Relative to Colistin and Polymyxin B Against Global P. aeruginosa Isolates
In a large-scale surveillance study of 1,219 P. aeruginosa clinical isolates from 112 medical centers across the United States, Europe, and China, murepavadin TFA demonstrated MIC50 and MIC90 values both of 0.12 mg/L, which were 4- to 8-fold more active than colistin (MIC50/90, 1/1 mg/L) and polymyxin B (MIC50/90, 0.5/1 mg/L) [1]. Murepavadin TFA inhibited 99.1% of all isolates at ≤0.5 mg/L [1].
| Evidence Dimension | In vitro antimicrobial potency (MIC50/MIC90) |
|---|---|
| Target Compound Data | Murepavadin TFA: MIC50 = 0.12 mg/L, MIC90 = 0.12 mg/L |
| Comparator Or Baseline | Colistin: MIC50 = 1 mg/L, MIC90 = 1 mg/L; Polymyxin B: MIC50 = 0.5 mg/L, MIC90 = 1 mg/L |
| Quantified Difference | Murepavadin TFA is 4- to 8-fold more potent (lower MIC) than colistin and polymyxin B |
| Conditions | Broth microdilution method; 1,219 P. aeruginosa isolates from 112 medical centers (US, Europe, China); 2016-2017 collection |
Why This Matters
Lower MIC values translate to higher potency, potentially enabling lower therapeutic doses and reduced systemic exposure, which is critical for procurement decisions in preclinical efficacy studies and clinical development programs targeting MDR P. aeruginosa.
- [1] Sader HS, Dale GE, Rhomberg PR, Flamm RK. Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China. Antimicrob Agents Chemother. 2018;62(7):e00311-18. View Source
